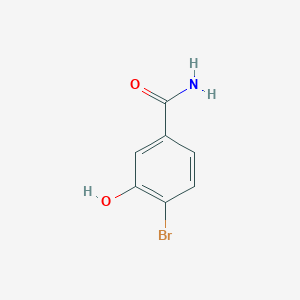

4-Bromo-3-hydroxybenzamide

Beschreibung

Contextualization within Benzamide (B126) Derivatives Research

Benzamide derivatives represent a vast and significant class of organic compounds extensively studied in medicinal chemistry. chemicalbook.com The core benzamide structure is a versatile scaffold, and its derivatives are known to exhibit a wide array of pharmacological and biological activities. researchgate.net Researchers have successfully developed benzamide-based compounds for various therapeutic areas, including oncology, neurology, and infectious diseases. plos.org

The functional versatility of the benzamide group allows it to serve as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. These derivatives have been proven to act as inhibitors of various enzymes, such as histone deacetylases (HDACs), acetylcholinesterase (AChE), and carbonic anhydrase, making them valuable in drug discovery. researchgate.netmdpi.com The stability of the aromatic amide structure and the relative ease of synthesis from commercially available materials contribute to their widespread use in research and development. mdpi.com The presence of halogen substituents, such as the bromine atom in 4-Bromo-3-hydroxybenzamide, is a common strategy in medicinal chemistry to modulate a compound's properties, including its affinity for biological targets. nih.gov

Significance and Emerging Research Interests in the Chemical Compound

This compound is primarily recognized in the scientific community as a key intermediate for chemical synthesis. myskinrecipes.com Its structure makes it a valuable building block for creating more complex, potentially bioactive molecules. While direct biological studies on this compound are not extensively documented in publicly available literature, significant research interest stems from the activities of its immediate precursor, 4-Bromo-3-hydroxybenzoic acid.

This precursor is a known metabolite of Brocresine and has been identified as an inhibitor of the enzyme histidine decarboxylase (HDC). chemsrc.commedchemexpress.comtargetmol.com It also demonstrates inhibitory activity against aromatic-L-amino acid decarboxylase. chemsrc.commedchemexpress.com The inhibition of these enzymes is a subject of ongoing research, particularly in the context of neurological conditions. chemsrc.com This established activity of its parent acid makes this compound a compound of interest for synthesizing derivatives that might exhibit similar or enhanced enzyme-inhibiting properties.

Furthermore, research into structurally related bromophenols and hydroxybenzamides has revealed promising biological activities. For instance, various meta-amido bromophenols have been investigated as potential antitubercular agents. jst.go.jp Other studies on related hydroxybenzamide structures have explored their potential as anti-inflammatory and antiparasitic agents. nih.govnih.gov This body of research into similar chemical scaffolds underscores the emerging interest in this compound as a foundation for developing novel compounds with potential therapeutic applications.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key identifiers and predicted properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | uni.lusigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 916213-59-7 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Monoisotopic Mass | 214.95819 Da | uni.lu |

| Predicted XlogP | 1.4 | uni.lu |

Interactive Predicted Collision Cross Section (CCS) Data

The following data predicts how the molecule interacts in the gas phase in mass spectrometry analysis.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 215.96547 | 135.5 |

| [M+Na]⁺ | 237.94741 | 146.9 |

| [M-H]⁻ | 213.95091 | 140.5 |

| Data sourced from PubChemLite. uni.lu |

Table 2: In Vitro Biological Activity of Precursor 4-Bromo-3-hydroxybenzoic acid

This table presents the enzyme inhibitory activity of the direct chemical precursor to this compound.

| Target Enzyme | Organism/Tissue Source | IC₅₀ | Source(s) |

| Histidine decarboxylase (HDC) | Rat fetal | 1 mM | chemsrc.commedchemexpress.com |

| Histidine decarboxylase (HDC) | Rat gastric | 1 mM | chemsrc.commedchemexpress.com |

| Aromatic-L-amino acid decarboxylase | Hog kidney | 1 mM | chemsrc.commedchemexpress.com |

| Aromatic-L-amino acid decarboxylase | Rat gastric mucosa | 1 mM | chemsrc.commedchemexpress.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKCLJBAVMNZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916213-59-7 | |

| Record name | 4-bromo-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Hydroxybenzamide and Its Precursors

Strategies for the Synthesis of 4-Bromo-3-hydroxybenzamide

The formation of the amide linkage in this compound is the core challenge in its synthesis. Two primary strategies are employed: direct amidation and derivatization from the corresponding carboxylic acid.

Direct Amidation Routes

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the removal of a water molecule. However, this approach is challenging because carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a highly unreactive ammonium carboxylate salt. chemistrysteps.comlibretexts.orgfishersci.co.uk Heating this salt above 100°C can force the elimination of water to form the amide, but these conditions are often too harsh for many functionalized molecules. chemistrysteps.com

Modern methods have been developed to facilitate direct amidation under milder conditions. One such "green" approach utilizes boric acid as a catalyst. orgsyn.org Boric acid can form an ester or complex with the hydroxyl group of the carboxylic acid, activating it for nucleophilic attack by the amine. orgsyn.org This method is advantageous due to its environmental friendliness and avoidance of traditional, often wasteful, coupling reagents. orgsyn.org However, for complex or sensitive substrates, methods involving pre-activation of the carboxylic acid are more commonly employed for higher efficiency and predictability.

Derivatization from 4-Bromo-3-hydroxybenzoic Acid

A more common and highly efficient strategy for synthesizing this compound is through the derivatization of its corresponding carboxylic acid, 4-bromo-3-hydroxybenzoic acid. This multi-step process involves activating the carboxylic acid to make it more susceptible to reaction with an amine. hepatochem.com

The conversion of a carboxylic acid to an amide is one of the most frequent reactions in medicinal chemistry. hepatochem.comnih.gov The fundamental principle is to convert the poor leaving group of the carboxylic acid (–OH) into a good leaving group. chemistrysteps.com This is typically achieved by using a coupling agent that reacts with the carboxylic acid to form a highly reactive intermediate. hepatochem.com This "activated" species can then readily react with ammonia or an ammonium source to form the desired amide, this compound.

Common strategies for activating the carboxylic acid include converting it to an acyl chloride or anhydride, which are more electrophilic and react readily with amines. fishersci.co.uk Alternatively, a wide array of peptide coupling reagents have been developed that generate highly activated ester intermediates in situ. fishersci.co.uk

Modern amide synthesis heavily relies on coupling reagents that facilitate the reaction under mild conditions with high yields. bachem.com Among the most effective are aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comrsc.org

The process typically involves the following steps:

Deprotonation : A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is added to deprotonate the carboxylic acid, forming a carboxylate anion. researchgate.net

Activation : The carboxylate anion attacks the electrophilic HATU reagent, forming a highly reactive O-acylisourea active ester. fishersci.co.ukrsc.org This intermediate has a very good leaving group.

Nucleophilic Attack : The amine (in this case, ammonia or a protected form) then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This leads to the formation of the amide bond and the release of byproducts. fishersci.co.uk

DIPEA plays a crucial role as a base that is sterically hindered and non-nucleophilic, meaning it deprotonates the acid without competing with the primary amine in attacking the activated intermediate. bachem.comresearchgate.net The reaction is typically carried out in polar aprotic solvents like DMF (Dimethylformamide) at room temperature. fishersci.co.uk

| Component | Role | Key Characteristics |

|---|---|---|

| 4-Bromo-3-hydroxybenzoic Acid | Substrate | The source of the acyl group for the final amide product. |

| Amine Source (e.g., NH₄OH) | Nucleophile | Provides the nitrogen atom for the amide bond. |

| HATU | Coupling/Activating Reagent | Reacts with the carboxylate to form a highly reactive ester intermediate. fishersci.co.ukrsc.org |

| DIPEA | Non-nucleophilic Base | Deprotonates the carboxylic acid and neutralizes acidic byproducts. bachem.comresearchgate.net |

| DMF | Solvent | A polar aprotic solvent that effectively dissolves reactants. fishersci.co.uk |

Synthesis of Key Precursors and Related Compounds

The availability of the starting material is paramount for any synthetic route. The primary precursor for the derivatization pathway is 4-bromo-3-hydroxybenzoic acid.

Preparation of 4-Bromo-3-hydroxybenzoic Acid

4-Bromo-3-hydroxybenzoic acid is not commonly available and is typically synthesized in the laboratory. A well-established method for its preparation is the electrophilic bromination of a suitable precursor, such as p-hydroxybenzoic acid. prepchem.com

In this reaction, p-hydroxybenzoic acid is dissolved in a solvent like glacial acetic acid. A solution of elemental bromine, also in glacial acetic acid, is then added. The mixture is heated to reflux for several hours to ensure the reaction goes to completion. prepchem.com The hydroxyl group of p-hydroxybenzoic acid is a strongly activating ortho-, para-directing group, while the carboxylic acid is a meta-directing group. Therefore, bromination occurs at the position ortho to the powerful hydroxyl activator, yielding the desired 3-bromo-4-hydroxybenzoic acid (an isomer of the target compound, requiring a different starting material like 3-hydroxybenzoic acid for the direct synthesis of 4-bromo-3-hydroxybenzoic acid).

For the synthesis of 4-bromo-3-hydroxybenzoic acid , the starting material would be 3-hydroxybenzoic acid. The hydroxyl group directs ortho- and para- to itself. The position para to the hydroxyl group (position 4) is sterically accessible and electronically activated, leading to the regioselective formation of 4-bromo-3-hydroxybenzoic acid upon reaction with bromine. After the reaction, the product is typically precipitated by pouring the reaction mixture into cold water and can be purified by recrystallization. prepchem.com

| Parameter | Description |

|---|---|

| Starting Material | 3-Hydroxybenzoic acid |

| Reagent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid prepchem.com |

| Reaction Type | Electrophilic Aromatic Substitution (Bromination) |

| Work-up | Precipitation in cold water, followed by filtration. prepchem.com |

| Purification | Recrystallization from a suitable solvent like glacial acetic acid. prepchem.com |

Synthesis of Methyl 4-Bromo-3-hydroxybenzoate

Methyl 4-bromo-3-hydroxybenzoate is a key intermediate that can be converted to this compound via amidation. The synthesis of this ester typically involves the esterification of the corresponding carboxylic acid, 4-bromo-3-hydroxybenzoic acid.

A general method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. Another approach involves converting the carboxylic acid to a more reactive acyl chloride. For instance, 3-bromo-4-methylbenzoic acid can be converted to its methyl ester by first treating it with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane to form the acyl chloride. This intermediate is then reacted with methanol to yield the methyl ester product . This method is broadly applicable to various substituted benzoic acids.

Preparation of 4-Bromo-3-methoxyaniline

4-Bromo-3-methoxyaniline is another important precursor that can be used in various synthetic routes. A documented method for its preparation involves the reduction of a nitroaromatic compound. The synthesis starts from 1-bromo-2-methoxy-4-nitrobenzene. This starting material is dissolved in tetrahydrofuran (THF) and treated with zinc powder and ammonium chloride. The reaction mixture is heated to reflux overnight. After cooling and filtration, the product is isolated through an acid-base extraction, yielding 4-bromo-3-methoxyaniline as a yellow solid with a reported yield of 87%.

Related Bromophenol Syntheses

The synthesis of bromophenols and their derivatives is a well-established area of organic chemistry. The directing effects of the hydroxyl and other substituent groups play a critical role in determining the outcome of the bromination reaction.

As previously mentioned, the bromination of p-hydroxybenzoic acid provides 3-bromo-4-hydroxybenzoic acid prepchem.com. In contrast, the bromination of 3-hydroxybenzoic acid can lead to 4-bromo-2-hydroxy-benzoic acid chemicalbook.com. These examples highlight how the initial positioning of substituents on the benzene (B151609) ring dictates the regiochemical outcome of electrophilic bromination. The synthesis of methyl 3-bromo-4-hydroxybenzoate is commonly achieved by the direct bromination of methyl p-hydroxybenzoate, though this reaction can sometimes produce dibrominated by-products google.com.

Synthesis of N-Benzyl-4-bromo-3-methoxyaniline

A related synthesis is that of N-benzyl-4-methoxy-aniline from p-anisidine and benzyl alcohol. In this procedure, the reagents are heated with triphenyl phosphite, which facilitates the condensation reaction. The reaction proceeds with the elimination of water, and after several hours at high temperature, the product is isolated by distillation under reduced pressure, achieving an 83% yield sigmaaldrich.com.

Optimization of Synthetic Protocols for this compound

The direct synthesis of amides from carboxylic acids and amines, known as amidation, is a critical reaction. Optimizing this step is key to an efficient synthesis of this compound from its carboxylic acid precursor. Traditional methods often require harsh conditions or the conversion of the carboxylic acid to a more reactive derivative.

Modern synthetic chemistry focuses on direct amidation catalyzed by various reagents. Titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of aromatic and aliphatic carboxylic acids. In a typical protocol, the carboxylic acid is reacted with an amine in refluxing toluene with a catalytic amount (10 mol%) of TiF4, leading to high yields of the corresponding amide. The efficiency of this reaction is influenced by substituents on the benzoic acid, with both electron-donating and electron-withdrawing groups being well-tolerated.

Other transition metal catalysts, including those based on iridium and rhodium, have been developed for C-H activation and amidation reactions of benzoic acids. These advanced methods allow for direct functionalization of the aromatic ring, providing alternative routes to substituted anilines and amides. For example, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides provides ortho-amidated products with high efficiency and functional group compatibility. These methods represent the forefront of optimizing synthetic routes by minimizing steps and improving atom economy.

Reaction Condition Parameters (Temperature, Solvent, Stoichiometry)

Synthesis of Precursor: 3-Bromo-4-hydroxybenzoic Acid

A common precursor for the synthesis of this compound is 3-bromo-4-hydroxybenzoic acid. This intermediate is typically prepared via the bromination of p-hydroxybenzoic acid.

The reaction involves dissolving p-hydroxybenzoic acid in glacial acetic acid with heating. A solution of bromine, also in glacial acetic acid, is then added to the heated solution. The mixture is subsequently refluxed for several hours. The stoichiometry is typically a 1:1 molar ratio of p-hydroxybenzoic acid to bromine prepchem.com.

Table 1: Reaction Conditions for the Synthesis of 3-Bromo-4-hydroxybenzoic Acid

| Parameter | Condition | Source |

| Starting Material | p-Hydroxybenzoic acid | prepchem.com |

| Reagent | Bromine | prepchem.com |

| Solvent | Glacial Acetic Acid | prepchem.com |

| Temperature | Reflux | prepchem.com |

| Stoichiometry (Substrate:Bromine) | 1:1 | prepchem.com |

Synthesis of Precursor: Methyl 3-Bromo-4-hydroxybenzoate

An alternative precursor, methyl 3-bromo-4-hydroxybenzoate, can be synthesized by the bromination of methyl p-hydroxybenzoate. This reaction is often carried out in a halogenated alkane solvent such as dichloromethane, with glacial acetic acid used as a catalyst. The reaction temperature is maintained between -10°C and 50°C.

Amidation of 4-Bromo-3-hydroxybenzoic Acid

The conversion of 4-bromo-3-hydroxybenzoic acid to this compound can be achieved through a two-step, one-pot reaction. The carboxylic acid is first activated, a common method being the use of thionyl chloride (SOCl2), which converts the carboxylic acid to a more reactive acyl chloride. This intermediate is then reacted with an amine, in this case, ammonia or an ammonia source, to form the final amide. This amidation is typically carried out under solvent-free conditions and at room temperature researchgate.net.

Another approach involves the direct condensation of the carboxylic acid and an amine using a coupling reagent. While specific conditions for this compound are not detailed, general procedures for benzamide (B126) synthesis suggest the use of various coupling agents.

Ammonolysis of Methyl 4-Bromo-3-hydroxybenzoate

The methyl ester precursor, methyl 4-bromo-3-hydroxybenzoate, can be converted to the amide through ammonolysis. This involves reacting the ester with ammonia. More recently, alkali metal amidoboranes, such as sodium amidoborane (NaNH2BH3), have been shown to be effective reagents for the conversion of esters to primary amides. These reactions are typically fast, occurring at room temperature in a solvent like tetrahydrofuran (THF) nih.gov.

Table 2: General Conditions for Amidation and Ammonolysis

| Method | Precursor | Reagents | Solvent | Temperature | Source |

| Acyl Chloride Formation & Amidation | 4-Bromo-3-hydroxybenzoic acid | 1. Thionyl Chloride2. Amine | Solvent-free | Room Temperature | researchgate.net |

| Ammonolysis | Methyl 4-bromo-3-hydroxybenzoate | Sodium Amidoborane (NaNH2BH3) | Tetrahydrofuran (THF) | Room Temperature | nih.gov |

Purity and Yield Enhancement Techniques

Purification of Precursors

After the synthesis of 3-bromo-4-hydroxybenzoic acid, the crude product is typically purified by recrystallization. A common solvent for this is glacial acetic acid prepchem.com. The process involves dissolving the crude solid in the hot solvent and then allowing it to cool, which leads to the formation of purer crystals.

Purification of this compound

Recrystallization is a primary technique for purifying the final this compound product. The choice of solvent is critical for effective purification. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures mt.comrsc.org. For substituted benzamides, a mixture of solvents, known as a solvent pair, can be effective when a single solvent is not ideal wisc.edu.

Table 3: Purity and Yield Enhancement Techniques

| Technique | Purpose | Description | Source |

| Recrystallization | Purification of precursors and final product | Dissolving the crude solid in a hot solvent and allowing it to cool to form purer crystals. | prepchem.commt.comrsc.orgwisc.edu |

| Use of Activated Carbon | Removal of colored impurities | Adding activated carbon to the hot solution during recrystallization to adsorb impurities, followed by hot filtration. | study.comxygrup.cnlibretexts.org |

| Solvent Selection | Optimize recrystallization | Choosing a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold. | mt.comwisc.edu |

Structure Activity Relationship Sar Studies of 4 Bromo 3 Hydroxybenzamide and Its Analogs

Influence of Amide Moiety Modifications on Biological Activity

The amide group is a cornerstone of the 4-Bromo-3-hydroxybenzamide scaffold, participating in crucial hydrogen bonding interactions with biological targets. Modifications to this group can profoundly impact activity by altering binding affinity, metabolic stability, and pharmacokinetic properties. nih.govacs.orgexlibrisgroup.comdrughunter.com

N-Substitution: Introducing substituents on the amide nitrogen (N-alkylation or N-arylation) can modulate lipophilicity and steric hindrance. While small alkyl groups may improve cell permeability, bulkier groups can disrupt essential hydrogen bonds with a target receptor, often leading to decreased activity. nih.govnanobioletters.com In many bioactive benzamides, an unsubstituted -NH2 or a small N-methyl group is preferred to maintain the hydrogen bond-donating capability. nih.gov

Bioisosteric Replacement: Replacing the amide bond with bioisosteres is a common strategy to enhance metabolic stability and tweak electronic properties. nih.govdrughunter.com Heterocyclic rings like triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding pattern of the amide while being less susceptible to enzymatic hydrolysis. nih.govdrughunter.com For instance, replacing an amide with a 1,2,4-triazole (B32235) ring has been a successful strategy in developing metabolically stable drug candidates. drughunter.com Another approach involves using trifluoroethylamines to preserve the hydrogen bond-donating properties of the amide. u-tokyo.ac.jp

The following table summarizes the potential effects of modifying the amide moiety:

Table 1: SAR of Amide Moiety Modifications

| Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| N-Alkylation | Increase lipophilicity, alter steric profile | Small alkyl groups may improve pharmacokinetics; bulky groups may decrease binding affinity. |

| N-Arylation | Introduce additional binding interactions | Can increase potency if the aryl group fits into a hydrophobic pocket, but may also cause steric clash. |

| Bioisosteric Replacement (e.g., triazole, oxadiazole) | Enhance metabolic stability, modify electronics | Often improves in vivo efficacy by preventing hydrolysis, while maintaining necessary binding interactions. nih.govdrughunter.com |

| Thioamide Substitution | Alter hydrogen bonding and electronic character | Can change binding mode and affinity; used to probe the electronic requirements of the target. |

Impact of Substituents on the Aromatic Ring

Role of Halogen Substitution (e.g., Bromine Position and Presence)

Halogen atoms, particularly bromine and chlorine, are critical modulators of a compound's electronic and steric properties, influencing its binding affinity and pharmacokinetic profile through halogen bonding. acs.org In benzamide (B126) inhibitors targeting bacterial FtsZ protein, for example, halogen substitutions are crucial for potent activity. nih.gov

The position of the bromine atom at C4 in this compound is significant. Its electron-withdrawing nature influences the acidity of the adjacent hydroxyl group and the charge distribution across the aromatic ring. Shifting the bromine to other positions would alter these electronic effects and change the molecule's interaction with a target. For instance, in a series of benzamide inhibitors of Mycobacterium tuberculosis, a bromine at the C-5 position was well-tolerated and showed activity comparable to more complex groups. acs.org This highlights that the specific location of the halogen is key to maintaining or improving biological activity. The presence of multiple halogens, such as in 2,6-difluorobenzamide (B103285) scaffolds, often enhances potency. researchgate.netmdpi.com

Significance of Hydroxyl Group

The phenolic hydroxyl group at the C3 position is a key feature, primarily acting as a hydrogen bond donor and/or acceptor. nih.govmdpi.com This functionality is crucial for anchoring the molecule within the active site of a target protein or enzyme. The antioxidant activity of phenolic compounds, for instance, is directly related to the presence and number of hydroxyl groups. researchgate.netnih.gov Removal or replacement of the hydroxyl group often leads to a significant loss of biological activity, underscoring its importance in molecular recognition. nih.gov Its position relative to the amide and bromine substituent is also vital for establishing a specific network of interactions.

Effects of Alkoxy and Other Substituents

Converting the C3-hydroxyl group to an alkoxy group (e.g., methoxy, ethoxy) alters the molecule's properties in several ways: it removes the hydrogen bond-donating ability, increases lipophilicity, and adds steric bulk. This modification can be beneficial if a hydrogen bond donor is not required at that position and if the alkoxy chain can occupy a hydrophobic pocket in the target's binding site. In the development of FtsZ inhibitors, long alkoxy chains on the benzamide ring have led to highly potent compounds, such as 2,6-difluoro-3-nonyloxybenzamide. mdpi.com

The introduction of other substituents on the aromatic ring, such as small alkyl or electron-withdrawing groups, can further fine-tune the compound's activity. Structure-activity analysis of some benzamide series has shown that small, lipophilic groups can be more active than larger, polar ones. acs.org

Table 2: SAR of Aromatic Ring Substitutions

| Position | Substituent | General Role and Impact on Activity |

|---|---|---|

| C4 | Bromine | Electron-withdrawing; participates in halogen bonding. Position is critical for activity. acs.org |

| C3 | Hydroxyl | Key H-bond donor/acceptor. nih.gov Essential for binding in many scaffolds; removal often abolishes activity. |

| C3 | Alkoxy | Increases lipophilicity; removes H-bond donor capacity. Can increase potency if it fits a hydrophobic pocket. mdpi.com |

| Other | Small Alkyl/Fluoro | Can enhance potency by occupying small pockets or altering electronic properties. acs.org |

Conformational Analysis and SAR

The biological activity of benzamides is highly dependent on their three-dimensional conformation, particularly the torsional angle between the plane of the aromatic ring and the amide group. kent.ac.uk This conformation dictates the spatial orientation of the key interacting groups (amide, hydroxyl, and bromine). Substituents on the aromatic ring, especially at the ortho positions (C2 and C6), can force the amide group out of the plane of the ring, which may be necessary for optimal binding to some targets. kent.ac.uk

The bioactive conformation is the specific shape the molecule adopts when it binds to its target. ub.edunih.govchemrxiv.org Even for flexible molecules, there is often a low-energy, preferred conformation in solution that is close to the bioactive one. ub.edu For this compound, intramolecular hydrogen bonding between the C3-hydroxyl group and the amide carbonyl could influence the preferred conformation, potentially pre-organizing the molecule for binding. Understanding and controlling this conformational preference is a key aspect of rational drug design for this class of compounds.

Comparative SAR with Related Benzamide Scaffolds

The SAR of this compound can be contextualized by comparing it to related scaffolds, such as salicylamides (2-hydroxybenzamides) and other substituted benzamides investigated as antimicrobial agents or enzyme inhibitors.

3-Hydroxybenzamides vs. 2-Hydroxybenzamides (Salicylamides): The position of the hydroxyl group is a critical determinant of activity. In salicylamides, the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the amide, making the molecule more rigid and planar. This feature is exploited in many inhibitors. In 3-hydroxybenzamides, the hydroxyl group is meta to the amide, leading to different conformational preferences and hydrogen bonding patterns with a target. This distinction means that a 3-hydroxybenzamide (B181210) analog may bind to a different site or in a different orientation than a corresponding 2-hydroxybenzamide analog.

Comparison with FtsZ Inhibitors: Many potent inhibitors of the bacterial cell division protein FtsZ are based on a 3-alkoxy-2,6-difluorobenzamide scaffold. mdpi.comnih.gov The SAR for these compounds emphasizes the need for two ortho-fluoro substituents and a long alkoxy chain at the C3 position for optimal activity. While this compound differs in its substitution pattern, the general principle that the nature and position of substituents on the benzamide ring are crucial for potent inhibition remains a valid point of comparison. mdpi.com Studies on these related scaffolds consistently show that the benzamide core serves as a vital pharmacophore, with its activity being finely tuned by the substituents on the aromatic ring. nih.govmdpi.com

Medicinal Chemistry and Pharmacological Applications of 4 Bromo 3 Hydroxybenzamide and Its Derivatives

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Benzamide-containing compounds have been a subject of interest in this area.

The Mycobacterium tuberculosis H37Rv strain is a virulent laboratory standard used for screening potential antitubercular compounds, while the H37Ra strain is its attenuated counterpart. nih.gov Studies have shown that for most antituberculosis drugs, the minimum inhibitory concentrations (MICs) against both H37Ra and H37Rv are equivalent, allowing H37Ra to be used as a reliable surrogate in some research settings. nih.gov

While direct studies on 4-Bromo-3-hydroxybenzamide are limited, research into structurally related derivatives, such as 4-hydroxybenzhydrazones, has shown promising activity. A series of 4-hydroxybenzhydrazone derivatives were synthesized and evaluated for their potential against M. tuberculosis. nih.gov This highlights the potential of the hydroxybenzamide scaffold as a starting point for developing new antitubercular agents. For instance, certain coumarin derivatives have demonstrated potent activity against the H37Rv strain, with MIC values as low as 0.625 µg/mL. mdpi.com Similarly, some benzimidazolium salts have also shown activity against the H37Rv strain. nih.gov

| Compound ID | MIC (µg/mL) | Reference |

|---|---|---|

| Compound 3k | 0.625 | mdpi.com |

| Compound 3m | 0.625 | mdpi.com |

| Compound 5b | 0.625 | mdpi.com |

| Compound 5d | 0.625 | mdpi.com |

| Compound 6d | 0.625 | mdpi.com |

| Compound 6f | 0.625 | mdpi.com |

Multidrug-resistant tuberculosis (MDR-TB) presents a significant challenge to global health. The development of compounds active against these resistant strains is a key focus of modern drug discovery. Research has shown that novel compound classes, such as benzofuroxan derivatives, exhibit potent activity against MDR strains of M. tuberculosis. nih.govresearchgate.net For example, one benzofuroxan derivative demonstrated MIC₉₀ values below 0.28 μM against all tested MDR strains, suggesting a potentially novel mechanism of action that circumvents existing resistance pathways. nih.gov Furthermore, certain 4-methyl-7-substituted coumarin hybrids have shown promising activity against MDR-TB strains at a concentration of 6.25 µg/mL. mdpi.com This indicates that scaffolds related to or inspired by the benzamide (B126) structure could yield candidates effective against resistant mycobacteria.

The mechanisms by which benzamide-related compounds inhibit mycobacterial growth can be diverse. While the specific mechanism for this compound is not elucidated, related structures offer insights into potential targets.

ATP Synthase Inhibition : The diarylquinoline drug bedaquiline, which contains a quinoline core, functions by inhibiting the mycobacterial ATP synthase, a critical enzyme for energy production. embopress.org This inhibition occurs through binding to the c-ring of the enzyme, preventing rotation and halting ATP synthesis. embopress.org At higher concentrations, some of these compounds also act as uncouplers, dissipating the proton motive force across the cell membrane. embopress.org

Methionine Aminopeptidase (MetAP) Inhibition : Bengamides, which are natural products containing an amide moiety, have been used as templates to design inhibitors of mycobacterial MetAP. nih.gov This enzyme is essential for bacterial survival as it removes the N-terminal methionine from newly synthesized proteins. nih.gov Structural studies have shown that the amide portions of these derivative compounds bind within a specific cavity of the enzyme's active site, providing a basis for the rational design of more potent inhibitors. nih.gov

Antiprotozoal Activities

Protozoan parasites, including those that cause malaria and trypanosomiasis, are responsible for a significant burden of disease worldwide. The chemical scaffold of this compound has relevance in the search for new antiprotozoal agents.

Malaria, caused by Plasmodium parasites, requires a constant pipeline of new drugs due to the spread of resistance. nih.gov Various heterocyclic compounds containing amide functionalities have been explored for antiplasmodial activity. For example, novel benzimidazole derivatives have been synthesized and tested against P. falciparum, with some compounds showing activity in the high nanomolar range. nih.govmalariaworld.org Structure-activity relationship studies on these benzimidazoles indicated that electron-donating groups on one ring and a pyridine-type structure on another part of the molecule were favorable for activity. malariaworld.org Similarly, sulfonamide-based pyrimidine derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org

| Compound ID | Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SZ14 | CQ-sensitive (3D7) | 2.84 | rsc.org |

| SZ9 | CQ-sensitive (3D7) | 3.22 | rsc.org |

Chagas disease, caused by Trypanosoma cruzi, and Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei, are neglected tropical diseases requiring better treatment options. researchgate.net Research has demonstrated the potential of benzamide and related structures in this area.

A study on 4-hydroxybenzhydrazone derivatives, which are structurally related to this compound, evaluated their efficacy against T. cruzi. nih.gov This work builds on the known antiparasitic potential of similar scaffolds. Other research has identified substituted benzoylisoquinolines with biological activity against T. cruzi. researchgate.net Additionally, tryptanthrin and its derivatives, which possess an amide within their structure, have shown significant antitrypanosomal activity against T. brucei, with the most potent analog having a 50% effective concentration of 0.40 μM. nih.gov Novel tetracyclic iridoids have also been identified with potent activity against T. brucei brucei, with IC₅₀ values in the low micromolar range. nih.gov

Enzyme Inhibition Studies

The strategic design of enzyme inhibitors is a cornerstone of drug discovery. The this compound scaffold and its related analogue, 4-bromo-3-hydroxybenzoic acid, have been subjects of enzyme inhibition studies, revealing potential therapeutic applications.

Histidine decarboxylase (HDC) is the enzyme responsible for the synthesis of histamine (B1213489), a key mediator in allergic reactions, inflammation, and gastric acid secretion. esmed.orgwikipedia.org Inhibition of HDC can therefore modulate histamine levels in the body. 4-Bromo-3-hydroxybenzoic acid, a metabolite of the drug Brocresine, has been identified as an inhibitor of histidine decarboxylase. medchemexpress.comglpbio.comselleckchem.com

In vitro studies have demonstrated that 4-bromo-3-hydroxybenzoic acid inhibits both rat fetal and rat gastric HDC with a 50% inhibitory concentration (IC50) of 1 mM. medchemexpress.comglpbio.com Additionally, it has been shown to inhibit aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, also with an IC50 of 1 mM. medchemexpress.comglpbio.com This dual inhibitory action suggests a broader impact on biogenic amine synthesis. The inhibition of HDC presents a therapeutic strategy for conditions where histamine overproduction is a contributing factor. wikipedia.org

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a crucial role in inflammatory processes. nih.gov Consequently, inhibitors of these enzymes are of significant interest for the development of anti-inflammatory drugs. While direct studies on this compound are limited, research on structurally related compounds, such as coumarin and flavonoid derivatives, provides insights into the potential for lipoxygenase inhibition.

Studies have shown that the structural features of flavonoids, such as planarity and the nature of frontier orbitals, are related to their potency as lipoxygenase inhibitors. researchgate.net Similarly, various coumarin derivatives have demonstrated effective lipoxygenase inhibition activity. nih.gov For example, certain coumarins have been found to inhibit soybean lipoxygenase by over 96%. nih.gov The presence of a bromine substituent in some coumarin series was noted to contribute positively to their lipoxygenase inhibitory activity. nih.gov This suggests that derivatives of this compound, which also contain a bromine atom on a benzene (B151609) ring, could potentially be explored for lipoxygenase inhibitory effects.

Antimicrobial Spectrum

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Benzamide derivatives have been recognized for their potential as antimicrobial agents. nanobioletters.com

Research into N-benzamide derivatives has demonstrated their activity against various microbial strains. nanobioletters.com Similarly, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown that these compounds are active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in the range of 2.5–5.0 mg/mL. nih.gov The antimicrobial efficacy of these compounds highlights the potential of the bromo-hydroxybenzamide scaffold as a basis for the development of new antimicrobial agents.

Metabolic Stability and Pharmacokinetic Considerations

For a compound like this compound to be considered a viable drug candidate, its metabolic stability would need to be thoroughly evaluated. In vitro assays using liver microsomes or hepatocytes are typically employed in early drug discovery to determine parameters such as the half-life (t1/2) and intrinsic clearance (CLint) of a compound. researchgate.netresearchgate.net These data help in predicting the in vivo clearance and are crucial for selecting promising lead compounds for further development. researchgate.net Structural modifications, such as the introduction of halogens like bromine, can significantly alter the metabolic stability of a molecule. researchgate.net Therefore, understanding the metabolic fate of this compound and its derivatives is a critical step in assessing their therapeutic potential.

Drug Repurposing and Lead Compound Identification

Drug repurposing, or finding new therapeutic uses for existing drugs, is an increasingly important strategy in pharmaceutical research. frontiersin.orgnih.gov This approach offers several advantages over traditional de novo drug discovery, including reduced development timelines and costs, as the safety profile of the existing drug is often already established. frontiersin.org

This compound and its derivatives represent a scaffold that can be explored for drug repurposing. Given its documented biological activities, such as enzyme inhibition and potential antimicrobial effects, this chemical entity can serve as a valuable lead compound. A lead compound is a chemical starting point for the development of a new drug. Through structural modifications and optimization, the potency, selectivity, and pharmacokinetic properties of a lead compound can be enhanced to produce a clinical candidate. The diverse biological activities associated with the bromo-hydroxybenzamide core structure make it an attractive candidate for lead identification and optimization campaigns aimed at developing new therapies for a range of diseases.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. core.ac.uk For 4-Bromo-3-hydroxybenzamide, both ¹H NMR and ¹³C NMR spectra provide definitive evidence for its constitution.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would display a characteristic splitting pattern corresponding to the three protons on the benzene (B151609) ring. The protons of the amide (-CONH₂) and hydroxyl (-OH) groups would typically appear as broad singlets, with chemical shifts that can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. It would show seven distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a low field (downfield), while the chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine, hydroxyl, and amide groups).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | ~7.5-7.8 | Doublet (d) |

| Aromatic H | ~7.2-7.4 | Singlet/Doublet (s/d) |

| Aromatic H | ~6.9-7.1 | Doublet of doublets (dd) |

| -OH | Variable (e.g., ~9.0-10.0) | Broad Singlet (br s) |

| -NH₂ | Variable (e.g., ~7.5-8.5) | Broad Singlet (br s) |

| Assignment | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165-170 |

| C-OH | ~150-155 |

| C-CONH₂ | ~130-135 |

| Aromatic C-H | ~115-130 |

| Aromatic C-H | ~115-130 |

| Aromatic C-H | ~115-130 |

| C-Br | ~110-115 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. youtube.com For this compound (C₇H₆BrNO₂), high-resolution mass spectrometry would confirm its exact molecular mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺, which is a characteristic signature for a monobrominated compound. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could involve the loss of small neutral molecules or radicals.

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₇H₆BrNO₂⁺ | 214.9/216.9 | Molecular ion peak showing ⁷⁹Br/⁸¹Br isotope pattern |

| [M-NH₂]⁺ | C₇H₄BrO₂⁺ | 198.9/200.9 | Loss of the amino radical |

| [M-CONH₂]⁺ | C₆H₄BrO⁺ | 170.9/172.9 | Loss of the carboxamide radical |

| [M-Br]⁺ | C₇H₆NO₂⁺ | 136.0 | Loss of the bromine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. cardiff.ac.uk The techniques probe the vibrations of molecular bonds, which occur at characteristic frequencies. horiba.com The analysis of the IR and Raman spectra of this compound allows for the identification of its key functional groups.

| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H Stretch | Amide -NH₂ | 3100-3500 (two bands) | 3100-3500 |

| C-H Stretch | Aromatic | 3000-3100 | 3000-3100 (strong) |

| C=O Stretch | Amide I band | 1630-1680 (strong) | 1630-1680 |

| N-H Bend | Amide II band | 1580-1650 | - |

| C=C Stretch | Aromatic Ring | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch | Phenolic | 1200-1300 | - |

| C-Br Stretch | Bromo-aromatic | 500-600 | 500-600 |

Theoretical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations provide valuable insights that complement experimental data, allowing for a deeper understanding of the molecule's geometry, vibrational modes, and chemical reactivity. researchgate.netbanglajol.info

A fundamental step in DFT studies is geometric optimization, where the most stable, lowest-energy three-dimensional structure of the molecule is calculated. nih.gov This is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). nih.govresearchgate.net The resulting optimized geometry represents the most probable conformation of the molecule and serves as the basis for calculating other properties.

Following optimization, vibrational frequency calculations can be performed. These calculations predict the IR and Raman spectra of the molecule. nih.gov By comparing the theoretical spectra with experimental data, researchers can confirm the accuracy of the computational model and make detailed assignments of the observed vibrational bands.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. irjweb.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comresearchgate.net

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the energy lowering of a system when it accepts electrons. researchgate.net |

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajol.infosemanticscholar.org This method is instrumental in drug discovery for evaluating how a compound like this compound might interact with a biological target.

The simulation places the ligand into the binding site of the receptor and calculates a docking score, which represents the binding affinity. umpr.ac.id A more negative score typically indicates a stronger, more favorable interaction. umpr.ac.id The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the complex. For this compound, these interactions could include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-CONH₂) groups are excellent hydrogen bond donors and acceptors, likely forming strong interactions with polar amino acid residues in a protein's active site. researchgate.netnih.gov

Hydrophobic Interactions: The aromatic benzene ring can engage in hydrophobic and π-stacking interactions with nonpolar residues.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in medicinal chemistry for predicting the activity of new molecules, optimizing lead compounds, and understanding the molecular properties that are critical for a specific biological effect.

For benzamide (B126) derivatives, including structures related to this compound, QSAR models have been developed to elucidate the key structural features governing their therapeutic activities. These studies typically involve calculating a range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Similarly, other QSAR investigations on different classes of benzamides have highlighted the importance of specific substitutions on the benzene ring. For instance, structure-activity relationship studies on benzamides as inhibitors of Mycobacterium tuberculosis revealed that electron-withdrawing groups were less tolerated at certain positions, while smaller, electron-rich substitutions enhanced potency. acs.org Such findings are instrumental in guiding the rational design of more effective therapeutic agents. A general QSAR approach involves synthesizing a range of compounds to vary specific physicochemical properties and then testing their effects on biological activity to build a predictive model. youtube.com

The development of a statistically significant QSAR model requires a diverse set of data and involves several steps, including the selection of a training set of molecules, generation of a pharmacophore hypothesis, and validation of the model's predictive power using a test set of compounds. researchgate.netresearchgate.net For example, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives generated a statistically significant model with a high correlation coefficient (R² = 0.98) and good predictive ability (R²pred = 0.80), which can reliably forecast the activity of new analogues. researchgate.net

| QSAR Model Focus | Key Descriptor Types | Significance in Drug Design |

|---|---|---|

| Antimicrobial Benzohydrazides | Electronic (Total Energy), Topological (Wiener Index) nih.gov | Highlights the importance of molecular shape and electronic distribution for antimicrobial activity. |

| Antitubercular Benzamides | Substituent Effects (Electronic, Steric) acs.org | Demonstrates that smaller, electron-rich groups can enhance inhibitory potency. |

| General Benzamide Derivatives | Physicochemical Properties (Hydrophobicity - LogP) youtube.com | Relates biological activity to the compound's lipophilicity, affecting its absorption and distribution. |

| Xanthine Oxidase Inhibitors | Various molecular descriptors selected via machine learning. frontiersin.org | Predicts the biological activity of new compounds quickly and precisely. frontiersin.org |

Solvent Effects on Electronic Properties

The electronic properties of a molecule, such as its absorption of ultraviolet-visible (UV-vis) light, are influenced by its surrounding environment. The interaction between a solute molecule and solvent molecules can alter the energy levels of the ground and excited states, leading to changes in the absorption spectrum. This phenomenon, known as solvatochromism, provides valuable insights into the nature of solute-solvent interactions and the electronic structure of the molecule.

For aromatic compounds containing hydroxyl and carbonyl groups, like this compound, solvent polarity and specific interactions such as hydrogen bonding play a significant role. The electronic absorption spectra of such compounds typically exhibit bands corresponding to π → π* and n → π* transitions. nih.gov The position, intensity, and shape of these absorption bands can shift depending on the nature of the solvent. nih.gov

Generally, a shift to a longer wavelength (lower energy) is called a bathochromic or red shift, while a shift to a shorter wavelength (higher energy) is known as a hypsochromic or blue shift. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift because polar solvents stabilize the lone pair of electrons in the ground state more than in the excited state. nih.gov Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents, as the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the solvent. nih.govnih.gov

Studies on structurally related compounds, such as dihydroxybenzene derivatives and 3-hydroxyflavone, have systematically investigated these effects. nih.govnih.gov The solvatochromic shifts can be correlated with various solvent parameters, such as the Kamlet-Taft parameters (α for hydrogen bond donating ability, β for hydrogen bond accepting ability, and π* for dipolarity/polarizability), to quantify the contributions of different solute-solvent interactions. mdpi.com For instance, in 7-hydroxyflavone, the hydrogen bond acceptor ability of the solvent was identified as the primary factor influencing its absorption maxima. mdpi.com

Beyond spectral shifts, solvents also affect other electronic properties. The dipole moment of a molecule can increase significantly in a polar solvent compared to the gas phase, reflecting the solvent's polarizing effect. nih.gov This enhanced polarization can, in turn, affect the molecule's reactivity and solubility. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are often employed to simulate and understand these solvent-induced changes in electronic properties and UV-vis spectra. nih.gov

| Solvent Property | Effect on Electronic Transition | Expected Outcome for this compound |

|---|---|---|

| Increased Solvent Polarity | Stabilization of polar ground or excited states. | Hypsochromic (blue) shift for n → π* transitions; Bathochromic (red) shift for π → π* transitions. nih.gov |

| Hydrogen Bond Donating (HBD) Solvents (e.g., Ethanol) | Specific interaction with carbonyl oxygen and hydroxyl groups. | Stabilization of the ground state through hydrogen bonding, potentially leading to a hypsochromic shift. |

| Hydrogen Bond Accepting (HBA) Solvents (e.g., DMSO) | Specific interaction with the amide and hydroxyl protons. | Potential stabilization of the excited state more than the ground state, leading to a bathochromic shift. mdpi.com |

| Polarizability of Solvent | Non-specific dipole-induced dipole interactions. | Contributes to the overall spectral shift, often resulting in a bathochromic shift. nih.gov |

Chemical Reactivity and Derivatization Beyond Synthesis

Electrophilic Substitution Reactions

The aromatic ring of 4-Bromo-3-hydroxybenzamide is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic compounds. libretexts.org The rate and regioselectivity of these substitutions are dictated by the combined electronic effects of the existing substituents: the hydroxyl (-OH), bromo (-Br), and amide (-CONH₂) groups.

The hydroxyl and amide groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating yet ortho-, para-directing group. The positions on the benzene (B151609) ring relative to the functional groups are key to predicting the outcome of these reactions.

Directing Effects of Substituents on the Aromatic Ring:

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OH | 3 | Electron-donating | Activating | Ortho, Para |

| -Br | 4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para |

| -CONH₂ | 1 | Electron-withdrawing | Deactivating | Meta |

Given the positions of the existing substituents, the potential sites for electrophilic attack are C-2, C-5, and C-6. The powerful activating and directing effect of the hydroxyl group, coupled with the ortho-, para-directing influence of the bromine, suggests that electrophilic substitution will likely occur at the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For instance, bromination of a similar compound, 3-hydroxybenzaldehyde, occurs at the position para to the hydroxyl group and ortho to the aldehyde group, yielding 4-bromo-3-hydroxybenzaldehyde. chemicalbook.com This suggests that in this compound, further halogenation would likely be directed by the strong activating hydroxyl group.

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the hydroxyl and amide groups are electron-donating, which does not favor the formation of the stabilized anionic intermediate required for a typical SNAr mechanism. Therefore, direct displacement of the bromine atom by common nucleophiles under standard conditions is unlikely.

However, nucleophilic substitution may be possible under more extreme conditions, such as high temperatures and pressures, or through alternative mechanisms like the benzyne (B1209423) mechanism, which involves the formation of a highly reactive aryne intermediate. youtube.com These reactions often require very strong bases, such as sodium amide. youtube.com

Oxidation and Reduction Reactions of Functional Groups

The functional groups of this compound present opportunities for various oxidation and reduction reactions.

Oxidation: The primary site for oxidation is the phenolic hydroxyl group. Depending on the oxidizing agent and reaction conditions, it can be oxidized to a quinone-type structure. However, harsh oxidizing agents can lead to the degradation of the aromatic ring. The amide functional group is generally resistant to oxidation.

Reduction: The benzamide (B126) moiety can be reduced, although this typically requires powerful reducing agents like lithium aluminum hydride. Such a reduction would convert the amide to an amine. The aromatic ring can also be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation at high pressure and temperature, though this would result in the loss of aromaticity.

Formation of Analogs and Conjugates

The functional groups of this compound serve as handles for the synthesis of a wide array of analogs and conjugates.

The phenolic hydroxyl group is a versatile site for modification. It can undergo etherification with alkyl halides in the presence of a base to form ethers. Esterification with acyl chlorides or carboxylic anhydrides yields the corresponding esters.

The amide group also offers possibilities for derivatization. The hydrogen atoms on the nitrogen can be substituted to form N-alkylated or N-arylated derivatives. Furthermore, the amide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-bromo-3-hydroxybenzoic acid, which can then be used in a variety of other transformations. smolecule.commedchemexpress.comglpbio.comnih.govsigmaaldrich.com This carboxylic acid is a known metabolite of Brocresine and an inhibitor of histidine decarboxylase. medchemexpress.comglpbio.com

The synthesis of various benzamide derivatives has been reported, highlighting the potential for creating a library of compounds based on the this compound scaffold. mdpi.com For instance, the mutasynthesis of ansamitocins has utilized analogs such as 3-amino-2-bromo-5-hydroxybenzoic acid and 5-amino-2-bromo-3-hydroxybenzoic acid. acs.org

Emerging Research Directions and Future Prospects

Exploration of Novel Biological Targets

While the full biological profile of 4-Bromo-3-hydroxybenzamide is still under investigation, research into structurally similar compounds provides a roadmap for future exploration. The benzamide (B126) moiety is a well-established pharmacophore present in numerous clinically relevant drugs, suggesting a broad potential for biological activity. researchgate.net

Derivatives of benzamide have been identified as potent inhibitors of various enzymes and receptors. For instance, certain N-substituted benzamide derivatives have shown promise as antitumor agents by inhibiting histone deacetylases (HDACs). nih.gov Furthermore, 2-morpholinobenzoic acids, which share structural similarities, have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a potential target for anticancer treatments. nih.gov

The related compound, 4-Bromo-3-hydroxybenzoic acid, is a known inhibitor of histidine decarboxylase, an enzyme involved in histamine (B1213489) biosynthesis. selleckchem.comchemicalbook.comglpbio.com This suggests that this compound could be explored for its potential to modulate histamine-related pathways.

Future research is likely to focus on screening this compound and its analogues against a wide array of biological targets, including but not limited to:

Kinases: Many kinase inhibitors feature a benzamide core.

G-protein coupled receptors (GPCRs): A major class of drug targets.

Ion channels: Important for regulating cellular physiology.

Enzymes involved in metabolic diseases: Such as diabetes and obesity.

The exploration of these novel biological targets could uncover new therapeutic applications for this compound and its derivatives.

Development of Prodrugs and Delivery Systems

To enhance the therapeutic potential of this compound, researchers are exploring the development of prodrugs and advanced drug delivery systems. Prodrugs are inactive or less active derivatives that are converted into the active drug within the body. researchgate.net This approach can improve a drug's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. researchgate.net

For benzamide-containing compounds, several prodrug strategies have been investigated. These include N-acylation and N-alkoxycarbonylation to create derivatives that can be enzymatically cleaved in vivo to release the parent amide. bohrium.com N-hydroxyalkylation using glyoxylic acid derivatives has also been explored as a potential prodrug approach for amides. bohrium.com Another strategy involves the use of a nitroimidazole group to protect a sulfanylbenzamide, thereby increasing its stability and oral bioavailability. acs.org

In addition to prodrugs, novel drug delivery systems are being developed to improve the therapeutic efficacy and reduce the side effects of drugs. utwente.nlkinampark.com Polymer-based drug delivery systems, such as nanoparticles and hydrogels, can provide controlled and sustained release of the encapsulated drug. utwente.nlmicrofluidics-mpt.com Layered hydroxides are also being investigated as nanocarriers for drug delivery due to their excellent ion-exchange capacity and ability to provide sustained release. nih.gov

Future research in this area will likely focus on designing and synthesizing specific prodrugs of this compound with optimized properties and developing targeted drug delivery systems to deliver the compound to specific tissues or cells, thereby maximizing its therapeutic effect and minimizing off-target toxicity.

Advanced Materials Science Applications (e.g., Photoconductors, Photosensitizers)

The unique electronic and photophysical properties of aromatic compounds containing halogens and hydroxyl groups make this compound a candidate for investigation in advanced materials science. While direct applications are still emerging, the properties of related compounds suggest potential avenues for exploration.

Photoconductors: Photoconductive materials exhibit an increase in electrical conductivity when exposed to light. academicjournals.org The development of organic photoconductors is a significant area of research for applications in devices like photodetectors and solar cells. The aromatic structure of this compound could contribute to charge transport, a key property for photoconductivity. Further research could involve synthesizing thin films of this compound or its derivatives and characterizing their photoconductive properties.

Photosensitizers: Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often generating reactive oxygen species. This property is utilized in photodynamic therapy for cancer and in photocatalysis. Benzophenone, a simple aromatic ketone, is a well-known and effective photosensitizer used in photochemical synthesis. rsc.org The benzamide structure in this compound, combined with the heavy bromine atom, could potentially facilitate intersystem crossing to the triplet state, a key characteristic of efficient photosensitizers.

Future research could involve the synthesis of metal complexes with this compound as a ligand, which may enhance its photophysical properties. researchgate.net The investigation of its performance in photocatalytic reactions or as a component in organic electronic devices could open up new applications in materials science.

Integration with High-Throughput Screening (HTS) and Cheminformatics

The discovery of new applications for this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and cheminformatics. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets or for specific material properties. nih.govnih.gov

High-Throughput Screening (HTS): Compound libraries used in HTS are often designed for structural diversity and drug-like properties. thermofisher.comstanford.edu A library of derivatives of this compound could be synthesized and screened against numerous biological targets to identify novel activities. nih.gov This approach has been successful in identifying new antibacterial agents and other therapeutic leads from both natural product and synthetic libraries. nih.gov

Cheminformatics: Cheminformatics utilizes computational methods to analyze chemical and biological data. mdpi.com By analyzing the structural features of this compound and comparing them to databases of known active compounds, cheminformatics tools can predict potential biological targets and guide the design of more potent and selective analogues. This in silico approach can prioritize compounds for synthesis and testing, making the drug discovery process more efficient. researchgate.net

The combination of HTS and cheminformatics creates a powerful platform for exploring the full potential of this compound. By systematically screening for new activities and using computational tools to rationalize the findings and design new compounds, researchers can accelerate the translation of this molecule from a laboratory chemical to a valuable tool in medicine or materials science.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the adoption of green chemistry principles in chemical synthesis to minimize environmental impact. ijarsct.co.in These principles focus on the use of safer solvents, waste reduction, and energy efficiency. ijarsct.co.in For the synthesis of this compound and its derivatives, several green chemistry approaches can be employed.

Traditional methods for the synthesis of substituted benzamides often involve the use of hazardous reagents and solvents. researchgate.net Green alternatives include:

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and may lead to faster reaction times. ijisrt.com

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. researchgate.net

Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol.

Catalyst-free reactions: Designing synthetic routes that avoid the use of heavy metal catalysts can reduce environmental contamination. ijisrt.com

One-pot multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules from simple starting materials in a single step, which reduces the number of purification steps and waste generation. mdpi.com

For the synthesis of bromophenols, which are precursors to this compound, methods have been developed that aim to improve yields and reduce the formation of byproducts. google.comgoogle.com Furthermore, biocatalytic methods are being explored for the synthesis of related compounds like 4-hydroxybenzoic acid from renewable feedstocks, offering a sustainable alternative to traditional chemical synthesis. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of modern chemical research and industry.

Q & A

Basic Research Questions

Q. How can researchers confirm the crystalline structure of 4-Bromo-3-hydroxybenzamide, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule crystallography. Researchers should optimize data collection parameters (e.g., resolution, redundancy) and validate refinement using R-factor metrics and residual electron density maps .

Q. What safety precautions are necessary when handling this compound given limited toxicological data?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., brominated benzaldehydes). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. In case of exposure, follow protocols for similar compounds: flush eyes/skin with water for 15 minutes and seek medical evaluation .

Q. What synthetic routes are reported for analogous brominated benzamides, and how can these inform the synthesis of this compound?

- Methodological Answer : Common methods include:

- Nucleophilic substitution : React 3-hydroxy-4-bromobenzoic acid with thionyl chloride to form the acyl chloride, followed by amidation with ammonia.

- Direct bromination : Brominate 3-hydroxybenzamide using NBS (N-bromosuccinimide) in a controlled environment.

Monitor reaction progress via TLC and purify via recrystallization (e.g., using ethanol/water mixtures). Optimize pH and temperature to avoid side products like di-brominated derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) between synthetic batches of this compound?

- Methodological Answer :

- NMR Analysis : Compare chemical shifts with calculated spectra (DFT-based tools) to identify impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR Validation : Assign functional group vibrations (e.g., amide C=O stretch at ~1650 cm⁻¹) and cross-reference with computational IR spectra.

- Batch Consistency : Implement statistical tools (e.g., PCA) to analyze variability in peak intensities/shifts and trace back to synthetic conditions (e.g., reaction time, stoichiometry) .

Q. What strategies can optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., pyridine for acyl chloride formation).

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted benzoic acid) and adjust quenching steps.

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the molecule’s HOMO/LUMO energies to assess susceptibility to Suzuki-Miyaura coupling (bromine as a leaving group).

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict regioselectivity.

- Benchmarking : Validate predictions against experimental data from analogous compounds (e.g., 4-Bromo-2-hydroxybenzamide) .

Data Interpretation & Experimental Design

Q. What analytical techniques are critical for resolving conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- SC-XRD vs. PXRD : Use PXRD to check phase purity if single crystals are unavailable. Match experimental PXRD patterns with simulated patterns from SC-XRD data.

- Solid-State NMR : Resolve discrepancies in hydrogen bonding patterns (e.g., amide proton environments) that may not be visible in solution NMR.

- Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions or solvent retention affecting spectral data .

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-visible) for 4–8 weeks.

- HPLC Monitoring : Track degradation products using a C18 column and mobile phase (acetonitrile/water + 0.1% TFA).